molecular formula C24H21NO2S B138930 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan CAS No. 131956-42-8

1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan

Cat. No. B138930
M. Wt: 387.5 g/mol
InChI Key: PHWUGPWQJTXVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan, also known as MNMI, is a synthetic compound that has been studied for its potential use in scientific research. MNMI belongs to the class of indan compounds and has a unique chemical structure that makes it a promising candidate for various applications.

Mechanism Of Action

The mechanism of action of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is not fully understood, but it is believed to act as a dopamine transporter ligand. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan binds to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the transporter, 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan can inhibit dopamine reuptake and increase the concentration of dopamine in the synaptic cleft.

Biochemical And Physiological Effects

1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has also been shown to have antioxidant properties, which may make it a potential therapeutic agent for oxidative stress-related disorders.

Advantages And Limitations For Lab Experiments

1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has several advantages as a tool for scientific research. It has a high affinity for the dopamine transporter, which makes it a specific tool for studying dopamine transport and release. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is also relatively easy to synthesize, which makes it a cost-effective tool for researchers. However, 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has some limitations as well. It has a short half-life, which means that it may not be suitable for long-term studies. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan is also not very water-soluble, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan. One area of interest is the development of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan-based therapies for Parkinson's disease and other neurological disorders. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan may also be useful as a tool for studying the role of dopamine in addiction and other behavioral disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan involves several steps, including the reaction of 2-naphthol with 2-bromoethyl methyl ether, followed by the reaction of the resulting compound with 2-thiazolinethiol. The final step involves the cyclization of the intermediate compound to form 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan.

Scientific Research Applications

1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential tool for studying dopamine transport and release in the brain. 1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

CAS RN

131956-42-8

Product Name

1-Methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan

Molecular Formula

C24H21NO2S

Molecular Weight

387.5 g/mol

IUPAC Name

2-[1-methoxy-6-(naphthalen-2-ylmethoxy)-2,3-dihydroinden-1-yl]-1,3-thiazole

InChI

InChI=1S/C24H21NO2S/c1-26-24(23-25-12-13-28-23)11-10-19-8-9-21(15-22(19)24)27-16-17-6-7-18-4-2-3-5-20(18)14-17/h2-9,12-15H,10-11,16H2,1H3

InChI Key

PHWUGPWQJTXVQO-UHFFFAOYSA-N

SMILES

COC1(CCC2=C1C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C5=NC=CS5

Canonical SMILES

COC1(CCC2=C1C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)C5=NC=CS5

synonyms

1-methoxy-6-(naphth-2-yl-methoxy)-1-(thiazol-2-yl)indan
ICI 216800
ICI-216800

Origin of Product

United States

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